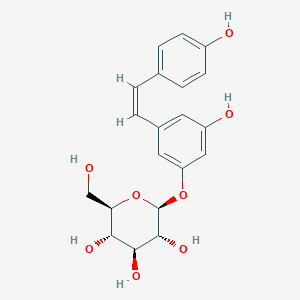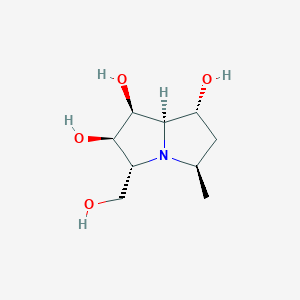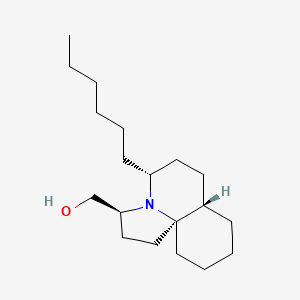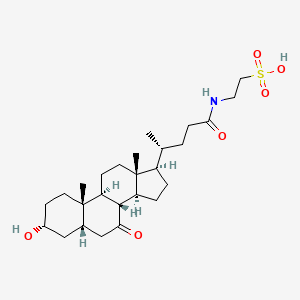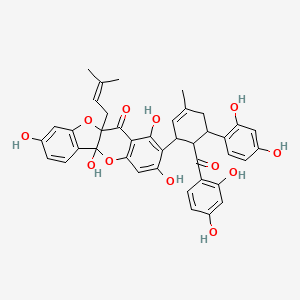
Sanggenon-C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanggenon-C is a natural product found in Morus cathayana, Morus mongolica, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Sanggenon C, a flavonoid extracted from the root bark of white mulberry, demonstrates significant antitumor effects. In gastric cancer cells, it inhibits cell proliferation and colony formation, induces cell cycle arrest, and promotes apoptosis. It also suppresses mitochondrial fission by inhibiting the ERK signaling pathway, leading to a decrease in mitochondrial membrane potential. This property extends to its effectiveness in reducing the growth of tumor xenografts in mice, showcasing its potential as a therapeutic strategy for gastric cancer treatment (Chen et al., 2022).
Similarly, Sanggenon C induces apoptosis in colon cancer cells through mechanisms involving increased reactive oxygen species generation and decreased nitric oxide production. It inhibits the expression of inducible nitric oxide synthase and activates the mitochondrial apoptosis pathway, contributing to its anti-growth and pro-apoptotic effects on colon cancer cells both in vitro and in vivo (Chen et al., 2017).
Antioxidative Effects
Sanggenon C exhibits significant antioxidative properties. A comparative study with Sanggenon D revealed that Sanggenon C has lower IC50 values in multi-pathway-based radical-scavenging assays and shows stronger UV absorption, indicating its effectiveness in protecting cells against oxidative stress (Li et al., 2018).
Cardioprotective Effects
In the context of cardiomyocyte hypoxia injury, Sanggenon C from Morus alba has shown promising results. It reduces the expression of pro-inflammatory cytokines, decreases reactive oxygen species generation, and enhances hypoxia-induced autophagy in rat cardiomyoblasts. These effects are attributed to the activation of AMP-activated protein kinase and inhibition of mechanistic target of rapamycin and forkhead box O3a (Gu et al., 2017).
Anti-inflammatory Properties
Sanggenon C effectively inhibits the adhesion of human polymorphonuclear leukocytes to human synovial cells, suggesting its potential in treating inflammatory conditions. It suppresses the activation of nuclear factor-kappa B, which is a key player in inflammatory responses (Li et al., 2002).
Neuroprotective Effects
In cerebral ischemia-reperfusion injury, Sanggenon C has shown neuroprotective effects by reducing inflammation, oxidative stress, and cell apoptosis. This is achieved through the regulation of RhoA-ROCK signaling, highlighting its therapeutic potential for such injuries (Zhao & Xu, 2020).
Eigenschaften
Produktname |
Sanggenon-C |
|---|---|
Molekularformel |
C40H36O12 |
Molekulargewicht |
708.7 g/mol |
IUPAC-Name |
2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 |
InChI-Schlüssel |
SUOXGDJCEWTZIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Kanonische SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Synonyme |
sanggenon D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



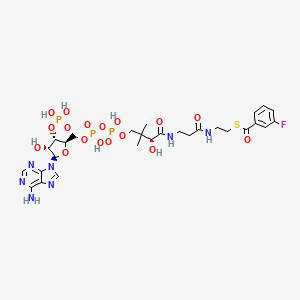
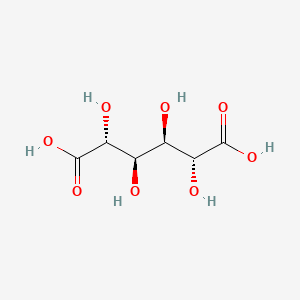
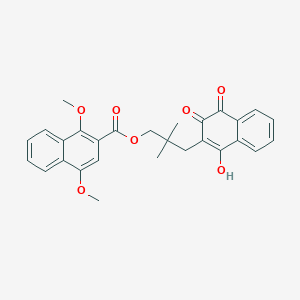
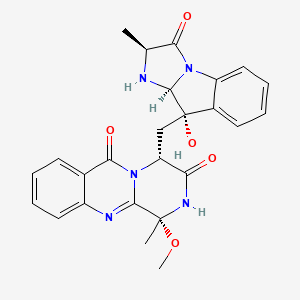
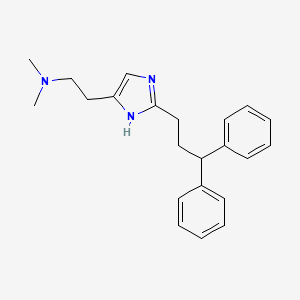
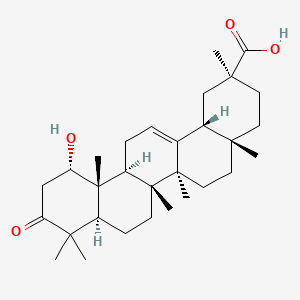
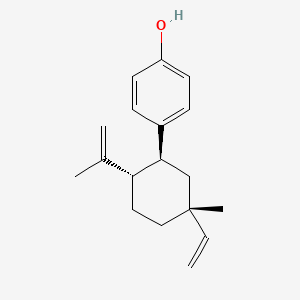
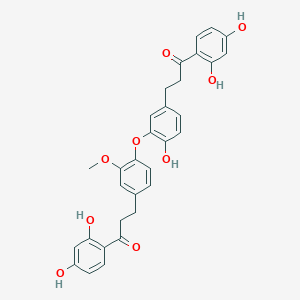
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide](/img/structure/B1252017.png)

